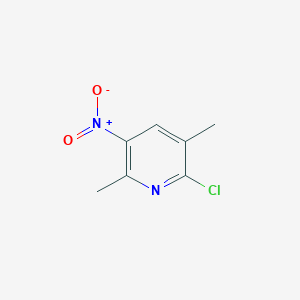

2-Chloro-3,6-dimethyl-5-nitropyridine

CAS No.: 1421922-52-2

Cat. No.: VC8073278

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421922-52-2 |

|---|---|

| Molecular Formula | C7H7ClN2O2 |

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | 2-chloro-3,6-dimethyl-5-nitropyridine |

| Standard InChI | InChI=1S/C7H7ClN2O2/c1-4-3-6(10(11)12)5(2)9-7(4)8/h3H,1-2H3 |

| Standard InChI Key | SJLFFVVNWFIDOK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N=C1Cl)C)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(N=C1Cl)C)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

2-Chloro-3,6-dimethyl-5-nitropyridine features a pyridine ring substituted with a chlorine atom at position 2, methyl groups at positions 3 and 6, and a nitro group at position 5. Key molecular details include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.59 g/mol | |

| IUPAC Name | 2-Chloro-3,6-dimethyl-5-nitropyridine | |

| SMILES | Cc1c(C)c(nc(Cl)c1)N+[O-] | |

| InChI Key | SJLFFVVNWFIDOK-UHFFFAOYSA-N |

The nitro and chloro groups enhance electrophilic reactivity, facilitating further functionalization in synthetic pathways.

Synthesis Methods and Optimization

Key Synthetic Routes

-

Nitration-Amination Pathway:

-

Step 1: Nitration of 2-chloro-6-methylpyridine using HNO₃/H₂SO₄ yields 2-chloro-6-methyl-3-nitropyridine.

-

Step 2: Amination with dimethylamine under controlled conditions produces the target compound.

-

Yield: ~85%.

-

-

One-Pot Method (Patent CN109456257B):

-

Chlorination of Hydroxy Precursor:

Industrial-Scale Production

Industrial processes utilize continuous flow reactors and automated systems to optimize safety and efficiency. Key parameters include:

-

Temperature Control: Maintained at 60–120°C to prevent decomposition .

-

Catalyst Selection: CuCl or Pd/C for enhanced reaction rates .

Physicochemical Properties

Biological Activity and Applications

Antimicrobial Activity

Studies indicate broad-spectrum efficacy against bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Agrochemical Applications

| Parameter | Details |

|---|---|

| Hazard Statements | H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled) |

| Precautionary Measures | Use PPE (gloves, goggles), avoid inhalation |

| Storage | Sealed, dry, under inert gas |

| UN Number | 2811 (Class 6.1, Packing Group III) |

Comparison with Structural Analogs

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume